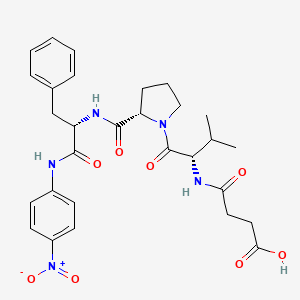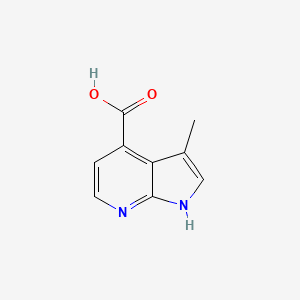
3-メチル-7-アザインドール-4-カルボン酸
概要
説明
3-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which includes a nitrogen atom in the indole ring, making it an azaindole derivative. This structural feature imparts distinct chemical and biological properties to the compound.
科学的研究の応用
3-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex azaindole derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in cell signaling pathways.
作用機序
Target of Action
3-Methyl-7-azaindole-4-carboxylic acid is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . The 7-azaindole core has been used in the design of SRC inhibitors, which are important in the regulation of cellular processes .
Mode of Action
The compound interacts with its targets through hydrogen bonding. Specifically, 7-azaindole effectively breaks up aggregates by stronger complemental hydrogen bonding to the COOH moiety . This interaction can lead to changes in the target’s function and subsequent cellular effects.
Biochemical Pathways
For instance, 7-azaindole analogues have been reported to function as p38 MAP kinase inhibitors , which play a crucial role in cellular responses to cytokines and stress.
Result of Action
Given its potential role as an src inhibitor , it may have antiproliferative effects
Action Environment
The action of 3-Methyl-7-azaindole-4-carboxylic acid can be influenced by environmental factors such as the presence of other solutes and the pH of the environment . For instance, strong hydrogen bonding interactions with the solvent or other solutes can have an additional influence on the compound’s action .
準備方法
The synthesis of 3-Methyl-7-azaindole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 7-azaindole derivatives, which can be achieved through the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This process involves the use of reagents such as sodium borohydride and catalytic hydrogenation
化学反応の分析
3-Methyl-7-azaindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the azaindole ring can be targeted by electrophiles. Reagents such as halogens or sulfonyl chlorides are often used under acidic conditions.
類似化合物との比較
3-Methyl-7-azaindole-4-carboxylic acid can be compared with other azaindole derivatives, such as:
7-Azaindole-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position, which can affect its biological activity and chemical reactivity.
4-Methyl-7-azaindole: Lacks the carboxylic acid group, which can influence its solubility and interaction with biological targets.
Indole-3-carboxylic acid: A non-azaindole derivative that lacks the nitrogen atom in the ring, resulting in different chemical and biological properties
These comparisons highlight the unique features of 3-Methyl-7-azaindole-4-carboxylic acid, such as its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group, which contribute to its distinct properties and applications.
特性
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWWFBHUOCCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209213 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-21-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


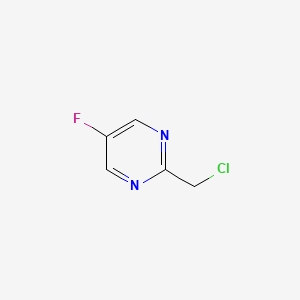
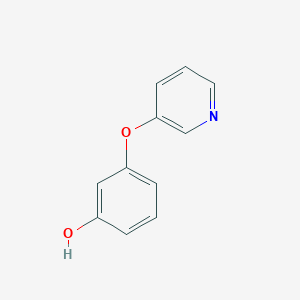

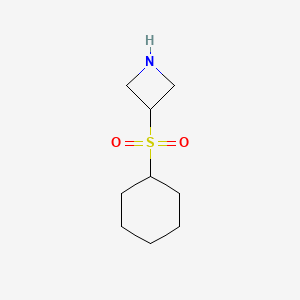
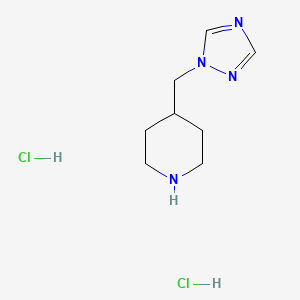
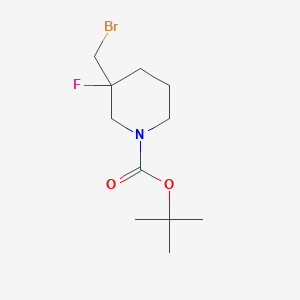
![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
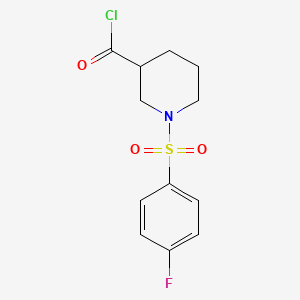
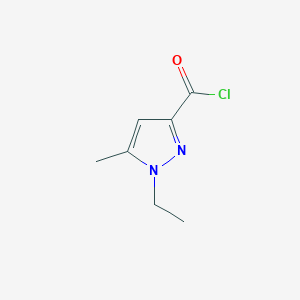

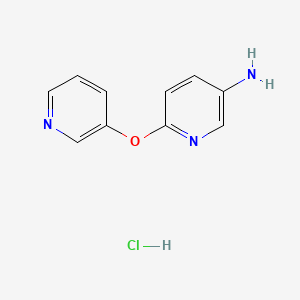
![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)
